(2S,3R,4S,5S,6R)-2-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
The compound “(2S,3R,4S,5S,6R)-2-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5’S,6R,7S,8R,9S,12S,13S,16S,18R)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[108002,904,8013,18]icosane-6,2’-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex organic molecule with multiple chiral centers and functional groups This compound is characterized by its intricate structure, which includes several hydroxyl groups, a spirocyclic system, and a polycyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the spirocyclic system and the introduction of hydroxyl groups. Typical synthetic routes may involve:
Formation of the spirocyclic system: This could be achieved through cyclization reactions, possibly involving intramolecular aldol condensations or other cyclization strategies.
Introduction of hydroxyl groups: Hydroxyl groups can be introduced through oxidation reactions, such as the use of osmium tetroxide (OsO₄) for dihydroxylation or other selective oxidation methods.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification techniques: Advanced purification methods such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Further oxidation of hydroxyl groups to form ketones or carboxylic acids.
Reduction: Reduction of ketones or aldehydes to form alcohols.
Substitution: Nucleophilic substitution reactions at specific positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Osmium tetroxide (OsO₄), potassium permanganate (KMnO₄).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Common solvents such as dichloromethane (DCM), ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or carboxylic acids, while reduction of ketones may yield secondary alcohols.
Scientific Research Applications
This compound may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural complexity.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This may involve:
Molecular targets: Enzymes, receptors, or other proteins that the compound interacts with.
Pathways involved: Specific biochemical pathways that are affected by the compound’s presence.
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4S,5S,6R)-2-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5’S,6R,7S,8R,9S,12S,13S,16S,18R)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol: Similar compounds may include other spirocyclic molecules or polycyclic compounds with multiple hydroxyl groups.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which may confer unique chemical properties and biological activities.
Properties
Molecular Formula |
C39H64O13 |
---|---|
Molecular Weight |
740.9 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-34(32(45)30(43)27(16-41)50-36)51-35-33(46)31(44)29(42)26(15-40)49-35/h18-36,40-46H,5-17H2,1-4H3/t18-,19-,20+,21-,22+,23-,24-,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,35-,36?,37-,38-,39+/m0/s1 |
InChI Key |
MMTWXUQMLQGAPC-ZUTKZNEQSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)OC7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
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